Cas no 2229479-68-7 ((3-fluoropyridin-2-yl)methanesulfonyl fluoride)

(3-fluoropyridin-2-yl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- (3-fluoropyridin-2-yl)methanesulfonyl fluoride
- EN300-1989605
- 2229479-68-7
-
- インチ: 1S/C6H5F2NO2S/c7-5-2-1-3-9-6(5)4-12(8,10)11/h1-3H,4H2
- InChIKey: BJDSMUBILGZVKB-UHFFFAOYSA-N
- SMILES: S(CC1C(=CC=CN=1)F)(=O)(=O)F
計算された属性
- 精确分子量: 193.00090590g/mol
- 同位素质量: 193.00090590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 55.4Ų
(3-fluoropyridin-2-yl)methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989605-1.0g |
(3-fluoropyridin-2-yl)methanesulfonyl fluoride |
2229479-68-7 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1989605-1g |
(3-fluoropyridin-2-yl)methanesulfonyl fluoride |
2229479-68-7 | 1g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1989605-10g |
(3-fluoropyridin-2-yl)methanesulfonyl fluoride |
2229479-68-7 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-1989605-5g |
(3-fluoropyridin-2-yl)methanesulfonyl fluoride |
2229479-68-7 | 5g |
$3273.0 | 2023-09-16 | ||
Enamine | EN300-1989605-0.1g |
(3-fluoropyridin-2-yl)methanesulfonyl fluoride |
2229479-68-7 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-1989605-5.0g |
(3-fluoropyridin-2-yl)methanesulfonyl fluoride |
2229479-68-7 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-1989605-0.25g |
(3-fluoropyridin-2-yl)methanesulfonyl fluoride |
2229479-68-7 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-1989605-0.5g |
(3-fluoropyridin-2-yl)methanesulfonyl fluoride |
2229479-68-7 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-1989605-10.0g |
(3-fluoropyridin-2-yl)methanesulfonyl fluoride |
2229479-68-7 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1989605-0.05g |
(3-fluoropyridin-2-yl)methanesulfonyl fluoride |
2229479-68-7 | 0.05g |
$948.0 | 2023-09-16 |
(3-fluoropyridin-2-yl)methanesulfonyl fluoride 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
(3-fluoropyridin-2-yl)methanesulfonyl fluorideに関する追加情報
Recent Advances in the Application of (3-fluoropyridin-2-yl)methanesulfonyl Fluoride (CAS: 2229479-68-7) in Chemical Biology and Drug Discovery
The compound (3-fluoropyridin-2-yl)methanesulfonyl fluoride (CAS: 2229479-68-7) has recently emerged as a versatile chemical probe and building block in chemical biology and medicinal chemistry. This sulfonyl fluoride derivative has garnered significant attention due to its unique reactivity profile, enabling selective modification of proteins and other biomolecules. Recent studies have highlighted its potential as a covalent inhibitor and activity-based probe, particularly in targeting serine hydrolases and other nucleophilic residues in enzyme active sites.
Structural analysis reveals that the 3-fluoropyridine moiety contributes to both the electronic properties and binding interactions of this compound, while the methanesulfonyl fluoride group serves as an electrophilic warhead. This combination creates a balanced reactivity that allows for selective labeling of target proteins while maintaining reasonable stability in biological systems. The fluorine atom at the 3-position appears to play a crucial role in modulating the compound's pharmacokinetic properties and target selectivity.
Recent applications in drug discovery have demonstrated the utility of (3-fluoropyridin-2-yl)methanesulfonyl fluoride in developing covalent inhibitors for various disease targets. A 2023 study published in the Journal of Medicinal Chemistry reported its successful incorporation into irreversible inhibitors of SARS-CoV-2 main protease, showing improved potency and selectivity compared to earlier sulfonyl fluoride-based inhibitors. The compound's ability to form stable covalent adducts with catalytic residues while maintaining favorable drug-like properties makes it particularly valuable for targeting challenging enzyme classes.
In chemical proteomics, researchers have utilized (3-fluoropyridin-2-yl)methanesulfonyl fluoride as an activity-based probe to profile enzyme activities in complex biological systems. A recent Nature Chemical Biology publication demonstrated its effectiveness in mapping active serine hydrolases in live cells, providing insights into enzyme function and inhibitor selectivity. The probe's cell permeability and relatively low non-specific binding make it particularly useful for in situ studies of enzyme activity.
Ongoing research is exploring the compound's potential in targeted protein degradation strategies. Preliminary results suggest that derivatives of (3-fluoropyridin-2-yl)methanesulfonyl fluoride can be conjugated to E3 ligase ligands to create proteolysis-targeting chimeras (PROTACs) that selectively degrade disease-relevant proteins. This application capitalizes on the compound's ability to form stable covalent interactions with target proteins while maintaining sufficient flexibility for ternary complex formation with E3 ligases.
Despite these promising developments, challenges remain in optimizing the selectivity and pharmacokinetic properties of compounds derived from (3-fluoropyridin-2-yl)methanesulfonyl fluoride. Current research efforts are focused on structural modifications that maintain the advantageous reactivity while improving target specificity and reducing off-target effects. The compound's unique combination of properties continues to make it a valuable tool for both basic research and drug discovery applications in chemical biology.
2229479-68-7 ((3-fluoropyridin-2-yl)methanesulfonyl fluoride) Related Products
- 1396861-76-9(N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide)
- 1235063-88-3(N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide)
- 15667-63-7(1-Cyano-2-propenyl Acetate)
- 910321-93-6(3-Isobutylisoxazole-5-carboxylic acid)
- 2228412-20-0(4,4-difluoro-1-(2-fluoro-4-methoxyphenyl)cyclohexan-1-amine)
- 1348418-97-2(Scrambled TRAP Fragment)
- 2248305-38-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate)
- 406199-75-5(<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid)
- 2248294-39-3(Ethyl 4-(aminomethyl)-2,6-difluorobenzoate)
- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)




